2-(Methylamino)quinolin-8-ol

Beschreibung

BenchChem offers high-quality 2-(Methylamino)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

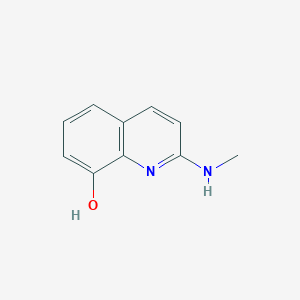

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylamino)quinolin-8-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and analytical chemistry.[1][2] The privileged quinoline scaffold is a key feature in numerous pharmacologically active compounds, exhibiting antimicrobial, anticancer, and neuroprotective properties.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol, providing a detailed exploration of a robust synthetic pathway and a comprehensive characterization protocol. The presence of the 8-hydroxyl group makes it a potent chelating agent, while the 2-methylamino group can significantly influence its biological activity and pharmacokinetic profile.[1][3]

Part 1: Synthetic Strategy and Protocol

Retrosynthetic Analysis and Strategy

The synthesis of 2-(Methylamino)quinolin-8-ol is most logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be disconnected at the C2-N bond, identifying a key precursor: 2-chloroquinolin-8-ol. This intermediate possesses an electrophilic C2 position, activated by the ring nitrogen, making it susceptible to attack by a nucleophile like methylamine.

The synthesis of the 2-chloroquinolin-8-ol precursor itself can be achieved from the commercially available 8-hydroxyquinoline. This multi-step synthesis is designed to be efficient and scalable for laboratory settings.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-(Methylamino)quinolin-8-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloroquinolin-8-ol

-

Rationale: The conversion of the hydroxyl group at the 2-position of the tautomeric form of 8-hydroxyquinoline-2(1H)-one to a chloride is a standard method for activating the position for subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this type of transformation.

-

Procedure:

-

To a stirred solution of 8-hydroxyquinoline (10.0 g, 68.9 mmol) in a round-bottom flask, add phosphorus oxychloride (25 mL, 275.6 mmol).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.5 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 110°C for 4 hours. The solution will become dark and viscous.

-

After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (~200 g) with vigorous stirring in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude 2-chloroquinolin-8-ol can be purified by recrystallization from ethanol to yield a crystalline solid.[4][5]

-

Step 2: Synthesis of 2-(Methylamino)quinolin-8-ol

-

Rationale: This step is a classic SNAr reaction. The electron-withdrawing quinoline nitrogen activates the C2 position, facilitating the displacement of the chloride by the methylamine nucleophile. Ethanol is used as a polar protic solvent, and heat is applied to overcome the activation energy of the reaction.

-

Procedure:

-

In a sealed pressure vessel, suspend 2-chloroquinolin-8-ol (5.0 g, 27.8 mmol) in ethanol (100 mL).

-

Add an aqueous solution of methylamine (40 wt. %, 21.6 mL, 278 mmol). A significant excess of the amine is used to drive the reaction to completion.

-

Seal the vessel and heat the mixture to 120°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase to yield the crude product.

-

Step 3: Purification

-

Rationale: Column chromatography is a standard method for purifying organic compounds. Silica gel is a polar stationary phase, and a gradient of ethyl acetate in hexane is used to elute the product, separating it from any unreacted starting material or byproducts.

-

Procedure:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product (visualized by TLC with UV light).

-

Remove the solvent under reduced pressure to yield 2-(Methylamino)quinolin-8-ol as a solid.

-

Part 2: Structural Elucidation and Purity Assessment

Characterization is crucial to confirm the identity and purity of the synthesized 2-(Methylamino)quinolin-8-ol. The following techniques provide a comprehensive analysis of the molecular structure.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Protons on the quinoline core, a singlet for the N-CH₃ group, and exchangeable protons for the N-H and O-H groups. |

| ¹³C NMR | Ten distinct carbon signals corresponding to the molecular structure. |

| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C=C, and C=N bonds. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts are based on known values for similar quinoline structures.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.50 | br s | 1H | O-H |

| ~8.00 | d | 1H | H-4 |

| ~7.40 | d | 1H | H-5 |

| ~7.25 | t | 1H | H-6 |

| ~7.10 | d | 1H | H-7 |

| ~6.80 | d | 1H | H-3 |

| ~6.50 | q | 1H | N-H |

| ~2.90 | d | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.0 | C-2 |

| ~152.5 | C-8 |

| ~145.0 | C-8a |

| ~136.5 | C-4 |

| ~128.0 | C-6 |

| ~122.0 | C-4a |

| ~118.0 | C-5 |

| ~110.0 | C-7 |

| ~105.0 | C-3 |

| ~29.5 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Broad | O-H stretch |

| 3350 - 3310 | Medium | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N stretch |

| 1250 - 1180 | Strong | C-O stretch |

| 1350 - 1280 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | m/z Value | Assignment |

|---|---|---|

| ESI-MS | 175.0866 | [M+H]⁺ (Calculated for C₁₀H₁₁N₂O⁺) |

| ESI-MS | 173.0719 | [M-H]⁻ (Calculated for C₁₀H₉N₂O⁻) |

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). A single sharp peak in the HPLC chromatogram or a single spot on the TLC plate under different solvent systems would indicate a high degree of purity.

References

- EvitaChem. 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

- Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Eureka | Patsnap. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: [Link]

-

MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available from: [Link]

-

PMC - NIH. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Available from: [Link]

- Google Patents. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). Available from: [Link]

-

European Patent Office. EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Available from: [Link]

-

PMC - NIH. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available from: [Link]

-

PMC - NIH. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Available from: [Link]

- Google Patents. CN115784985A - A kind of preparation method of halquinol.

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

PubChem. 2-Chloroquinolin-8-ol. Available from: [Link]

-

ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available from: [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]

Sources

- 1. Buy 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol (EVT-2927800) | 317375-40-9 [evitachem.com]

- 2. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol | MDPI [mdpi.com]

- 3. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloroquinolin-8-ol | 31568-91-9 [m.chemicalbook.com]

- 5. 2-Chloroquinolin-8-ol | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)quinolin-8-ol is a heterocyclic organic compound belonging to the esteemed 8-hydroxyquinoline class of molecules. The core 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties, which confer a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a methylamino group at the 2-position of the quinoline ring is anticipated to modulate the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its physicochemical characteristics, biological target engagement, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)quinolin-8-ol. In light of the limited publicly available experimental data for this specific analogue, this document synthesizes predicted data with established principles of physical organic chemistry and draws upon the well-characterized nature of closely related 8-hydroxyquinoline derivatives to offer a robust and insightful resource for researchers.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of a compound lies in its unambiguous identification and a clear representation of its chemical structure.

| Identifier | Value | Source |

| Compound Name | 2-(Methylamino)quinolin-8-ol | - |

| CAS Number | 70125-17-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Canonical SMILES | CNC1=NC2=C(C=C=C1)C=CC=C2O | [2] |

| InChI Key | XBYZXLIEDQJISL-UHFFFAOYSA-N | [2] |

Diagram 1: Chemical Structure of 2-(Methylamino)quinolin-8-ol

Caption: 2D structure of 2-(Methylamino)quinolin-8-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Methylamino)quinolin-8-ol. It is crucial to note that these values are derived from computational models and await experimental verification.

| Property | Predicted Value | Method/Source |

| Boiling Point | 374.7 ± 22.0 °C | Prediction |

| Density | 1.293 ± 0.06 g/cm³ | Prediction |

| Water Solubility | 4553.3 mg/L | Prediction |

| pKa | 5.72 ± 0.30 | Prediction |

| LogP | 2.3 | XLogP3 |

Insights into Physicochemical Properties

-

Melting and Boiling Point: The predicted high boiling point is characteristic of a molecule with a rigid aromatic core, polar functional groups capable of hydrogen bonding (the hydroxyl and secondary amine groups), and a moderate molecular weight. The melting point is expected to be relatively high for a solid crystalline material, influenced by the planarity of the quinoline ring system which allows for efficient crystal packing.

-

Solubility: The predicted water solubility of 4553.3 mg/L suggests that the compound is sparingly soluble to slightly soluble in aqueous media. The presence of the polar hydroxyl and methylamino groups, which can act as both hydrogen bond donors and acceptors, enhances its aqueous solubility compared to the parent quinoline. However, the dominant hydrophobic nature of the bicyclic aromatic ring system limits its overall solubility in water. The solubility is expected to be pH-dependent, increasing in acidic solutions due to the protonation of the basic nitrogen atoms and in alkaline solutions due to the deprotonation of the phenolic hydroxyl group. In organic solvents, its solubility is anticipated to be higher, particularly in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol.

-

pKa: The predicted pKa of 5.72 is likely associated with the protonation of one of the quinoline ring nitrogens. 8-Hydroxyquinolines are amphoteric, possessing both a weakly acidic phenolic hydroxyl group (pKa typically around 9-10) and weakly basic nitrogen atoms. The methylamino group will also contribute to the overall basicity. The precise pKa values are critical for understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

-

LogP (Lipophilicity): The predicted LogP of 2.3 indicates a moderate level of lipophilicity. This property is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A LogP in this range often represents a good balance between aqueous solubility and lipid membrane permeability, which is desirable for oral bioavailability.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the amine and hydroxyl protons.

-

Aromatic Region (δ 6.5-8.5 ppm): The five protons on the quinoline ring will appear in this region as a series of doublets, triplets, and multiplets, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the substituents.

-

Methyl Protons (δ ~3.0 ppm): The three protons of the methyl group attached to the nitrogen will likely appear as a singlet or a doublet if coupled to the N-H proton.

-

Amine and Hydroxyl Protons (Variable): The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): The eight carbons of the quinoline ring will resonate in this region. The carbons directly attached to the nitrogen and oxygen atoms will be shifted downfield.

-

Methyl Carbon (δ ~30 ppm): The methyl carbon will appear in the aliphatic region of the spectrum.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals, such as a methyl radical (•CH₃) or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit multiple absorption bands characteristic of the extended π-system of the quinoline ring.[3] These bands correspond to π → π* and n → π* electronic transitions. The exact position and intensity of the absorption maxima (λ_max) will be influenced by the solvent polarity and pH.

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of 2-(Methylamino)quinolin-8-ol is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of the quinoline core. A common approach would be the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-8-hydroxyquinoline.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a two-step process: the synthesis of the 2-chloro-8-hydroxyquinoline precursor, followed by its amination with methylamine.

Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline

This can be achieved from 8-hydroxyquinoline via a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 2-(Methylamino)quinolin-8-ol

The 2-chloro-8-hydroxyquinoline is then reacted with methylamine in a suitable solvent.

Experimental Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add an excess of a solution of methylamine (e.g., 40% in water or as a gas) to the reaction mixture. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be beneficial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 2: Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 2-(Methylamino)quinolin-8-ol.

Stability and Reactivity

The stability and reactivity of 2-(Methylamino)quinolin-8-ol are dictated by its functional groups and aromatic core.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light and air). However, like many phenolic compounds, it may be susceptible to oxidation over time, potentially leading to discoloration. The 8-hydroxyquinoline scaffold is generally stable, but strong acidic or basic conditions and high temperatures could lead to degradation.

-

Reactivity:

-

Metal Chelation: The most prominent feature of the 8-hydroxyquinoline moiety is its ability to act as a bidentate chelating agent for a wide variety of metal ions.[6] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form stable five-membered chelate rings with metal cations. This property is central to its biological activity and its applications in analytical chemistry.

-

Electrophilic Aromatic Substitution: The quinoline ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of substitution will be directed by the existing substituents.

-

Reactions of the Functional Groups: The secondary amine is nucleophilic and can react with electrophiles. The hydroxyl group can be alkylated or acylated.

-

Potential Applications and Future Directions

Given the rich pharmacology of the 8-hydroxyquinoline scaffold, 2-(Methylamino)quinolin-8-ol holds promise in several areas of research and development:

-

Medicinal Chemistry: As a potential modulator of metal ion homeostasis, it could be investigated for its therapeutic potential in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where metal dysregulation is a key pathological feature.[7] Its structural similarity to other biologically active quinolines suggests potential as an antimicrobial or anticancer agent.[6]

-

Drug Development: The physicochemical properties of 2-(Methylamino)quinolin-8-ol, particularly its moderate lipophilicity, make it an interesting candidate for further optimization in drug discovery programs. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the quinoline ring to enhance potency and selectivity for specific biological targets.

-

Materials Science: 8-Hydroxyquinoline derivatives are known to form fluorescent metal complexes and have been explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The specific electronic properties conferred by the methylamino group may lead to novel materials with interesting photophysical properties.

Conclusion

2-(Methylamino)quinolin-8-ol is a fascinating molecule that, while not extensively characterized in the public domain, presents significant opportunities for research in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and an outline of its expected spectroscopic features. It is our hope that this document will serve as a valuable resource for scientists and researchers, stimulating further experimental investigation into the properties and potential applications of this promising compound.

References

-

MDPI. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available at: [Link]

-

National Center for Biotechnology Information. "Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation" PubChem. Available at: [Link]

-

MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Available at: [Link]

-

Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). Available at: [Link]

-

National Center for Biotechnology Information. "2-(Methylaminomethyl)quinolin-8-ol" PubChem. Available at: [Link]

-

SpectraBase. 2-{N-[o-(methylamino)phenyl]formimidoyl}-8-quinolinol. Available at: [Link]

-

ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available at: [Link]

-

National Center for Biotechnology Information. "2-Amino-8-quinolinol" PubChem. Available at: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

-

National Institute of Standards and Technology. 8-Quinolinol, 2-methyl-. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

National Center for Biotechnology Information. "2-Methyl-8-hydroxyquinoline" PubChem. Available at: [Link]

Sources

- 1. 2-(methylamino)-8-quinolinol | 70125-17-6 [amp.chemicalbook.com]

- 2. 2-(methylamino)quinolin-8-ol (70125-17-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 8-Quinolinol, 2-methyl- [webbook.nist.gov]

- 6. Buy 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol (EVT-2927800) | 317375-40-9 [evitachem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Methylamino)quinolin-8-ol (CAS 70125-17-6): A Promising Scaffold for Drug Discovery

Introduction

Within the vast landscape of heterocyclic chemistry, quinoline and its derivatives have consistently emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1] Their versatile biological activities have led to their incorporation into a wide array of therapeutic agents, including antimalarials, anticancer agents, and antibacterials.[2][3] This guide focuses on a specific derivative, 2-(Methylamino)quinolin-8-ol (CAS 70125-17-6), a compound of growing interest for its potential applications in the development of novel therapeutics. As a member of the 8-hydroxyquinoline family, it shares a structural motif renowned for its metal-chelating properties and diverse pharmacological effects.[4][5][6] This document will provide a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its mechanism of action, and its potential applications in drug development, particularly as a DNA gyrase inhibitor.

Physicochemical and Structural Characteristics

2-(Methylamino)quinolin-8-ol is a solid organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol .[7] Its structure features a quinoline core with a methylamino group at the 2-position and a hydroxyl group at the 8-position. This unique arrangement of functional groups is pivotal to its biological activity.

| Property | Value | Source |

| CAS Number | 70125-17-6 | [8] |

| IUPAC Name | 2-(Methylamino)quinolin-8-ol | [8] |

| Molecular Formula | C10H10N2O | [7] |

| Molecular Weight | 174.2 g/mol | [7] |

| Physical Form | Solid | [7] |

| Boiling Point (Predicted) | 374.7 ± 22.0 °C | [9] |

| Density (Predicted) | 1.293 ± 0.06 g/cm3 | [9] |

| pKa (Predicted) | 5.72 ± 0.30 | [9] |

| InChI Key | XBYZXLIEDQJISL-UHFFFAOYSA-N | [10] |

| SMILES | CNC1=NC2=C(C=CC=C2O)C=C1 | [10] |

Synthesis of 2-(Methylamino)quinolin-8-ol

The synthesis of 2-(methylamino)quinolin-8-ol can be approached through various synthetic routes. One plausible method, adapted from synthetic strategies for similar quinolinone derivatives, involves a multi-step process starting from 1,3-dichloro-2-nitrobenzene.[11] This approach offers a clear and reproducible pathway for obtaining the target compound.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 3-chloro-N-methyl-2-nitroaniline

-

To a solution of 1,3-dichloro-2-nitrobenzene in a suitable solvent such as methanol, add a 40% solution of methylamine in methanol and a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Heat the reaction mixture under microwave irradiation at 125 °C for 10 minutes.[11]

-

After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-N-methyl-2-nitroaniline.

Step 2: Heck Reaction to Introduce the Vinyl Group

-

In a reaction vessel, combine 3-chloro-N-methyl-2-nitroaniline, ethyl acrylate, a palladium catalyst such as Pd(tert-Bu3P)2, and a base like DIPEA (N,N-Diisopropylethylamine).

-

Heat the mixture under microwave irradiation at 160 °C.[11]

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

After cooling, purify the reaction mixture by column chromatography to isolate the Heck product.

Step 3: Reductive Cyclization to form the Quinolinol Ring

-

Dissolve the product from the previous step in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the reaction mixture at 75 °C to facilitate the reduction of the nitro group and subsequent cyclization.[11]

-

Upon completion, filter the reaction mixture to remove the iron catalyst.

-

Extract the filtrate with an organic solvent and purify the product by chromatography or recrystallization to obtain 2-(methylamino)quinolin-8-ol.

Caption: Synthetic pathway for 2-(Methylamino)quinolin-8-ol.

Mechanism of Action: DNA Gyrase Inhibition

Recent research has shed light on the potential mechanism of action for derivatives of 2-(methylamino)quinolin-8-ol. Specifically, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of DNA gyrase.[11] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

The inhibitory action of these quinoline derivatives is believed to occur at the ATP-binding site of the GyrB subunit of DNA gyrase. By binding to this site, the compound prevents the conformational changes necessary for ATP hydrolysis, thereby inhibiting the supercoiling activity of the enzyme. This disruption of DNA replication ultimately leads to bacterial cell death. The 8-methylamino group has been shown to be a key feature for potent inhibitory activity.[11]

Caption: Mechanism of action of 2-(methylamino)quinolin-8-ol derivatives.

Applications in Research and Drug Development

The identification of 8-(methylamino)-quinolin-2(1H)-one derivatives as potent DNA gyrase inhibitors positions this scaffold as a highly promising candidate for the development of novel antibacterial agents.[11] The rise of antibiotic-resistant bacteria is a major global health concern, and new classes of antibiotics with novel mechanisms of action are urgently needed. The ability of these compounds to target a well-validated bacterial enzyme makes them attractive for further investigation.

Beyond its antibacterial potential, the 8-hydroxyquinoline moiety is known for a broad spectrum of biological activities, including anticancer, antifungal, and neuroprotective effects.[4][5][6] The metal-chelating properties of the 8-hydroxyquinoline core are often implicated in these activities, as the chelation of metal ions can disrupt essential biological processes in pathogenic organisms or cancer cells.[12][13] Therefore, 2-(methylamino)quinolin-8-ol could also serve as a versatile starting point for the synthesis of a library of compounds to be screened for a variety of therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(methylamino)quinolin-8-ol. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

2-(Methylamino)quinolin-8-ol (CAS 70125-17-6) is a quinoline derivative with significant potential in the field of drug discovery. Its structural similarity to known bioactive compounds, coupled with recent findings identifying its derivatives as potent DNA gyrase inhibitors, underscores its importance as a scaffold for the development of new antibacterial agents. The synthetic pathways to this molecule are accessible, and its versatile chemical nature allows for further modification to explore a wider range of biological activities. This technical guide provides a foundational understanding of this promising compound, intended to facilitate further research and development efforts by scientists in academia and the pharmaceutical industry.

References

- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299.

- EvitaChem. (n.d.). 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol.

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. [Link]

- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Oriental Journal of Chemistry. (n.d.).

- Research and Reviews: Journal of Chemistry. (2014).

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18647-18679.

- ResearchGate. (2023).

- MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- MDPI. (2015). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.

- SynHet. (n.d.). 2-(Methylamino)-8-quinolinol.

-

Nakao, K., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of Medicinal Chemistry, 64(15), 11283-11305. [Link]

- MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- Chemchart. (n.d.). 2-(methylamino)quinolin-8-ol (70125-17-6).

- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.

- ResearchGate. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.

- Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- PubMed. (2011).

- Patsnap. (n.d.).

- ChemicalBook. (n.d.). 2-(methylamino)-8-quinolinol.

- Sigma-Aldrich. (n.d.). 2-(methylamino)-8-quinolinol.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubMed. (2024).

- ResearchGate. (n.d.).

- YouTube. (2018). Determining a Structure with IR and NMR.

- University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline.

- ChemicalBook. (n.d.). 2-(methylamino)-8-quinolinol.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(methylamino)-8-quinolinol | 70125-17-6 [sigmaaldrich.com]

- 8. 2-(Methylamino)-8-quinolinol [synhet.com]

- 9. 2-(methylamino)-8-quinolinol | 70125-17-6 [chemicalbook.com]

- 10. 2-(methylamino)quinolin-8-ol (70125-17-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol (EVT-2927800) | 317375-40-9 [evitachem.com]

- 13. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Methylamino)quinolin-8-ol: A Methodological Framework for Drug Discovery

This guide provides a comprehensive, technically-focused framework for the crystal structure analysis of 2-(Methylamino)quinolin-8-ol, a representative member of the 8-hydroxyquinoline class of compounds. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide-ranging biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

While a published crystal structure for 2-(Methylamino)quinolin-8-ol is not currently available in the public domain, this guide will serve as a validated, best-practice protocol for its determination. The methodologies outlined herein are grounded in established principles of chemical synthesis, crystallography, and computational analysis, providing a robust workflow applicable to novel quinoline derivatives.

Introduction: The Significance of Structural Elucidation in Quinoline-Based Drug Development

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, which is often linked to its biological activity.[1][2] Modifications to the quinoline ring, such as the introduction of a methylamino group at the 2-position, can significantly alter the molecule's electronic properties, steric profile, and hydrogen bonding potential. These modifications, in turn, influence its interaction with biological targets.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

-

Understanding Molecular Conformation: Determining the preferred spatial arrangement of the molecule.

-

Identifying Intermolecular Interactions: Mapping hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can mimic interactions with biological receptors.

-

Informing Computational Modeling: Providing an accurate starting point for molecular docking and other in-silico studies.

-

Confirming Chemical Synthesis: Verifying the successful synthesis of the target compound.

This guide will walk through a plausible synthetic route, detailed crystallization protocols, and the complete workflow for X-ray crystal structure analysis of 2-(Methylamino)quinolin-8-ol.

Synthesis of 2-(Methylamino)quinolin-8-ol: A Proposed Route

A plausible synthetic route for 2-(Methylamino)quinolin-8-ol can be adapted from established methods for the synthesis of substituted quinolines. A common approach involves the modification of a pre-formed quinoline ring.

Proposed Synthetic Pathway

A potential two-step synthesis starting from 2-chloro-8-hydroxyquinoline is proposed:

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position of 2-chloro-8-hydroxyquinoline is susceptible to nucleophilic substitution by an amine. Reaction with methylamine would yield the desired 2-(methylamino)quinolin-8-ol.

Experimental Protocol: Synthesis of 2-(Methylamino)quinolin-8-ol

Materials:

-

2-chloro-8-hydroxyquinoline

-

Methylamine (40% in water or as a gas)

-

Ethanol or a suitable high-boiling point solvent

-

Sodium hydroxide or other base (optional, to deprotonate the hydroxyl group for enhanced reactivity)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.

-

Addition of Reagents: Add an excess of aqueous methylamine (e.g., 5-10 equivalents) to the solution. If using methylamine gas, it can be bubbled through the solution. The addition of a base like sodium hydroxide (1.1 equivalents) can facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 2-(Methylamino)quinolin-8-ol.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. The ideal crystal for X-ray diffraction should be a single, well-formed entity, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.[4]

Choosing a Crystallization Method

For small organic molecules like 2-(Methylamino)quinolin-8-ol, several crystallization techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Experimental Protocol: Crystallization of 2-(Methylamino)quinolin-8-ol

Materials:

-

Purified 2-(Methylamino)quinolin-8-ol

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane)

-

Small vials or test tubes

-

A container for slow evaporation or a vapor diffusion setup

Procedure (Vapor Diffusion - Hanging Drop):

-

Prepare the Reservoir: In a small beaker or the well of a crystallization plate, place a volume of the anti-solvent (e.g., hexane).

-

Prepare the Drop: Dissolve a small amount of 2-(Methylamino)quinolin-8-ol in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

-

Set up the Diffusion: Place a small drop (a few microliters) of the compound's solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system with grease.

-

Incubation: Allow the setup to stand undisturbed at a constant temperature. Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to crystallize.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryoloop and immediately proceed to mounting for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis: From Crystal to Structure

The process of determining a crystal structure from a single crystal involves mounting the crystal, collecting diffraction data, solving the structure, and refining the structural model.[3][5][6]

Experimental Workflow for X-ray Diffraction

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: X-ray Data Collection and Structure Refinement

1. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a cryoloop.

-

The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

-

A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

-

Initial X-ray exposures are taken to screen the crystal for quality and to determine the unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

2. Data Processing and Structure Solution:

-

The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

The space group of the crystal is determined from the symmetry of the diffraction pattern.

-

The structure is typically solved using direct methods, which use statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This reveals the initial positions of the non-hydrogen atoms.

3. Structure Refinement:

-

The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using various crystallographic metrics.

Data Presentation and Interpretation

The results of a crystal structure analysis are presented in a standardized format. The following tables provide a template for the expected crystallographic data for 2-(Methylamino)quinolin-8-ol.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value for 2-(Methylamino)quinolin-8-ol |

| Empirical formula | C10 H10 N2 O |

| Formula weight | 174.20 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated, g/cm³) | Value to be determined |

| Absorption coefficient (mm⁻¹) | Value to be determined |

| F(000) | 368 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined [R(int) = value] |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

| Largest diff. peak and hole (e.Å⁻³) | Value to be determined |

Interpretation of Crystallographic Data

The refined crystal structure would reveal key molecular and supramolecular features.

Intramolecular Interactions:

-

Hydrogen Bonding: An intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen is highly probable, which would lead to a planar, six-membered ring system. This is a common feature in 8-hydroxyquinolines.

Intermolecular Interactions:

-

Hydrogen Bonding: The methylamino group and the hydroxyl group are potential hydrogen bond donors and acceptors, likely leading to the formation of hydrogen-bonded chains or networks in the crystal lattice.

-

π-π Stacking: The planar quinoline rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

The following diagram illustrates a hypothetical hydrogen-bonding network.

Caption: Hypothetical Intermolecular Hydrogen Bonding.

Conclusion and Future Directions

This guide has provided a comprehensive, in-depth technical framework for the synthesis and crystal structure analysis of 2-(Methylamino)quinolin-8-ol. By following these validated protocols, researchers can obtain high-quality structural data that is essential for advancing drug discovery programs based on the 8-hydroxyquinoline scaffold.

The elucidation of the crystal structure of this and related compounds will enable a deeper understanding of their structure-activity relationships, paving the way for the design of new derivatives with enhanced therapeutic profiles. The combination of synthesis, crystallization, X-ray diffraction, and computational modeling represents a powerful, synergistic approach to modern drug development.

References

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32). [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

Chemchart. 2-(methylamino)quinolin-8-ol (70125-17-6). [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(5), 643-646. [Link]

-

Vella, J. R., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801-1813. [Link]

-

PubChem. 2-Amino-8-quinolinol. [Link]

-

Nagy, L., et al. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7248. [Link]

-

National Center for Biotechnology Information. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 804-808. [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 12), 1438-1441. [Link]

-

ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

-

Kiss, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4998. [Link]

-

PubChem. 2-Methyl-8-hydroxyquinoline. [Link]

-

Kos, J., et al. (2012). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 17(1), 423-440. [Link]

-

Omicsonline. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Segľa, P., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8234. [Link]

-

National Center for Biotechnology Information. (2025). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E81, 1021-1027. [Link]

-

ResearchGate. Examples of some 5-substituted 8-hydroxyquinoline derivatives. [Link]

-

PubChem. 8-Hydroxyquinoline. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. rigaku.com [rigaku.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 2-(Methylamino)quinolin-8-ol

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged structure." This scaffold is remarkably prevalent in a multitude of biologically active compounds, from natural alkaloids to synthetic drugs.[1][2] Its unique electronic properties and structural rigidity allow it to interact with a diverse array of biological targets. Within this family, the 8-hydroxyquinoline (8-HQ) moiety stands out due to the strategic placement of a hydroxyl group peri to the ring nitrogen. This arrangement creates a powerful bidentate chelating site, capable of forming stable complexes with a wide range of metal ions.[3] It is this fundamental property of metal ion chelation that underpins the vast spectrum of biological activities observed in 8-HQ derivatives, including antimicrobial, anticancer, and neuroprotective effects.[3][4] This guide focuses on a specific, yet promising, derivative: 2-(Methylamino)quinolin-8-ol. We will explore its anticipated biological activities, grounded in the established pharmacology of the 8-HQ class, and detail the experimental frameworks required for its comprehensive evaluation.

The Central Mechanism: Metal Ion Chelation

The cornerstone of 2-(Methylamino)quinolin-8-ol's biological activity is its function as a monoprotic bidentate chelating agent. The hydroxyl group at the C-8 position and the nitrogen atom of the quinoline ring form a pincer-like structure that avidly binds to di- and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[3][5] These metal ions are not merely trace elements; they are essential cofactors for a multitude of enzymes and proteins that are critical for cellular survival, proliferation, and homeostasis.

The significance of this chelation lies in its ability to disrupt metal homeostasis within a biological system.[4] For pathogenic microbes or rapidly proliferating cancer cells, which have a high demand for these metals, sequestration by an agent like 2-(Methylamino)quinolin-8-ol can lead to the inhibition of essential metabolic pathways and ultimately, cell death.[5][6] Furthermore, this chelation can modulate the redox potential of metal ions, influencing the generation of reactive oxygen species (ROS) and inducing oxidative stress, a key mechanism in both antimicrobial and anticancer activity.[7][8]

Caption: Metal ion chelation by 2-(Methylamino)quinolin-8-ol.

Antimicrobial Activity: A Two-Pronged Attack

The 8-hydroxyquinoline scaffold is a well-documented antimicrobial agent.[9][10] The introduction of a methylamino group at the C-2 position is hypothesized to enhance this activity through improved cell permeability and potentially by providing an additional site for interaction with bacterial targets. The primary mechanisms are twofold: disruption of metal homeostasis and direct enzyme inhibition.

Mechanism of Action: DNA Gyrase Inhibition

While the sequestration of essential metals is a broad-spectrum antimicrobial strategy[5], a more specific and potent mechanism for quinoline derivatives involves the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are critical for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid cessation of cell division and ultimately, cell death. A compelling study on 8-(methylamino)-quinolin-2(1H)-one, a structurally related analog, identified it as a potent inhibitor of E. coli DNA gyrase.[11] This provides a strong rationale for investigating 2-(Methylamino)quinolin-8-ol as a potential DNA gyrase inhibitor. The methylamino group can form crucial hydrogen bonds within the ATP-binding pocket of the GyrB subunit, disrupting its function.

Quantitative Data: Comparative Minimum Inhibitory Concentration (MIC)

The efficacy of a novel antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for related quinoline compounds against clinically relevant bacterial strains to provide a benchmark for the expected potency of 2-(Methylamino)quinolin-8-ol.

| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Mycobacterium tuberculosis MIC (µg/mL) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 1.1 | 0.1 | [12] |

| 8-Quinolinamine Derivative (46) | 1.38 - 15.34 | 3.12 - 20 | [13][14] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | 16 - 32 | Not Reported | [15] |

| 2-(Methylamino)quinolin-8-ol | To be determined | To be determined |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a self-validating system for determining the MIC of 2-(Methylamino)quinolin-8-ol against a target bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

-

96-well microtiter plates (sterile)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum (e.g., MRSA ATCC 43300) standardized to 0.5 McFarland turbidity

-

2-(Methylamino)quinolin-8-ol stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (MHB + DMSO)

-

Growth control (MHB + bacteria)

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

-

-

Inoculum Preparation:

-

Adjust the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.

-

Add 50 µL of sterile MHB to well 12 (negative control).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader (OD₆₀₀).

-

Validation: The growth control (well 11) must show clear turbidity. The negative control (well 12) must remain clear. The MIC of the positive control antibiotic should fall within its expected range for the quality control strain.

-

Anticancer Potential: Exploiting Cancer's Metal Dependency

Cancer cells exhibit altered metal metabolism and an increased demand for metal ions to sustain rapid proliferation and angiogenesis.[4] This dependency creates a therapeutic window that can be exploited by metal-chelating agents like 2-(Methylamino)quinolin-8-ol.

Mechanism of Action: Induction of Apoptosis

The anticancer effects of 8-HQ derivatives are often linked to their ability to induce apoptosis (programmed cell death).[6] Chelation of intracellular copper and zinc ions can disrupt the function of metalloenzymes involved in cell growth and survival pathways.[4] For instance, the inhibition of proteasomes, which are responsible for degrading misfolded proteins, is a known anticancer mechanism associated with 8-HQ derivatives.[4] The resulting accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis. Additionally, copper complexes of 8-HQ derivatives have been shown to generate ROS, which cause oxidative damage to DNA, lipids, and proteins, pushing the cell towards an apoptotic fate.[16]

Caption: Proposed anticancer mechanisms of 2-(Methylamino)quinolin-8-ol.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below shows IC₅₀ values for related quinoline compounds against various cancer cell lines.

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference |

| 8-HQ Hydrazone Copper(II) Complex | 2.1 | 3.5 | 1.8 | [16] |

| 5,7-dibromo-2-methylquinolin-8-ol | Not Reported | ~5.0 | ~7.5 | [17] |

| Clioquinol (5-chloro-7-iodo-8-HQ) | ~10.0 | Not Reported | ~5.0 | [4] |

| 2-(Methylamino)quinolin-8-ol | To be determined | To be determined | To be determined |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Objective: To quantify the cytotoxic effect of 2-(Methylamino)quinolin-8-ol on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

2-(Methylamino)quinolin-8-ol stock solution

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Neuroprotective Potential: A Strategy Against Metal-Induced Toxicity

A growing body of evidence links the dysregulation of metal ions in the brain to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][18] The ability of 8-HQ derivatives to be lipophilic, cross the blood-brain barrier, and chelate excess metal ions makes them attractive candidates for neuroprotective therapies.[4][19]

Mechanism of Action: Attenuation of Oxidative Stress

In neurodegenerative disorders, excess metal ions like copper can catalyze the production of highly toxic ROS via Fenton-like reactions. This leads to oxidative stress, which damages neurons and contributes to the aggregation of proteins like amyloid-beta.[18][20] 2-(Methylamino)quinolin-8-ol, by chelating these redox-active metals, can directly inhibit this pathological ROS production. Furthermore, some 8-HQ derivatives have demonstrated intrinsic antioxidant properties, capable of scavenging free radicals directly.[7] By mitigating oxidative stress, these compounds can protect neurons from damage and slow the progression of neurodegeneration.[21][22]

Caption: Workflow for evaluating in vitro neuroprotective effects.

Experimental Protocol: In Vitro Oxidative Stress Model

This protocol assesses the ability of 2-(Methylamino)quinolin-8-ol to protect neuronal cells from an oxidative insult.

Objective: To determine if pre-treatment with the compound can rescue neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM/F12 + 10% FBS)

-

Oxidative agent (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA for Parkinson's models)

-

MTT assay reagents (as described previously)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit (optional, for measuring membrane integrity)

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various non-toxic concentrations of 2-(Methylamino)quinolin-8-ol for 1-2 hours. These concentrations should be determined beforehand from a standard cytotoxicity assay.

-

-

Induction of Oxidative Stress:

-

Add the oxidative agent (e.g., a pre-determined toxic concentration of H₂O₂) to the wells containing the pre-treated cells.

-

Include control wells: untreated cells, cells treated only with the compound, and cells treated only with H₂O₂.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Assessment of Neuroprotection:

-

Measure cell viability using the MTT assay as described in section 3.3.

-

Alternatively, measure LDH release into the culture medium, which is an indicator of cell lysis and death.

-

Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against cells exposed to H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

-

Conclusion and Future Directions

2-(Methylamino)quinolin-8-ol is a promising molecule that stands on the shoulders of the well-established 8-hydroxyquinoline scaffold. Its core ability to chelate metal ions provides a strong mechanistic basis for a tripartite biological activity profile: antimicrobial, anticancer, and neuroprotective. The addition of the 2-methylamino group may further enhance potency and specificity.

The path forward requires rigorous experimental validation. The protocols detailed in this guide provide a robust framework for quantifying the antimicrobial and cytotoxic efficacy and for assessing the neuroprotective potential of this compound. Future research should focus on elucidating specific molecular targets beyond metal chelation, exploring structure-activity relationships by modifying the C-2 substituent, and ultimately, progressing the most potent analogs into in vivo models of infection, cancer, and neurodegeneration. The multifaceted nature of 2-(Methylamino)quinolin-8-ol makes it a compelling candidate for further drug discovery and development efforts.

References

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

-

ChemPro. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. ChemPro. [Link]

-

LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. LookChem. [Link]

-

Abdel-Rahman, R. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4872. [Link]

-

Tsuzuki, H., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 6(4), 2846–2861. [Link]

-

Csonka, R., & Mándi, A. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6527. [Link]

-

Ribeiro, C. I. M., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146816. [Link]

-

DiVA. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). DiVA portal. [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Eureka | Patsnap. [Link]

- Google Patents. (n.d.).

-

Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

Bacci, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]

-

Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 7543–7557. [Link]

-

PubMed. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PubMed. [Link]

- Google Patents. (n.d.).

-

Li, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(23), 5762. [Link]

-

ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

-

Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1129-39. [Link]

-

Budavari, S., et al. (1975). Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids. Journal of Pharmaceutical Sciences, 64(5), 785-92. [Link]

-

National Institutes of Health. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health. [Link]

-

Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

-

Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

ResearchGate. (2025). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. ResearchGate. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

National Institutes of Health. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health. [Link]

-

MDPI. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [Link]

-

PubMed. (2025). Biological activity of natural 2-quinolinones. PubMed. [Link]

-

National Institutes of Health. (2018). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. National Institutes of Health. [Link]

-

MDPI. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

-

PubMed Central. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]

-